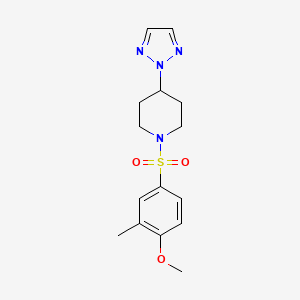

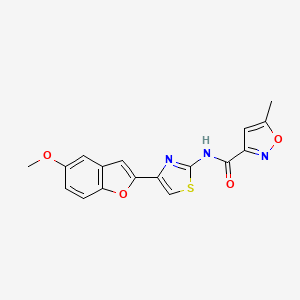

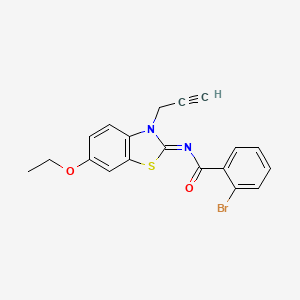

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of urea derivatives can be approached through various methods. For instance, the first paper describes a multicomponent one-pot synthesis using urea as an organo-catalyst to create a diverse range of functionalized heterocycles, including pyrans and pyrazoles . Although the target compound is not specifically mentioned, this method could potentially be adapted for its synthesis by selecting appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The second paper discusses the structure-activity relationship (SAR) of urea derivatives, which could be relevant for understanding the potential biological activity of the target compound . The third paper provides information on the crystal structure of a related urea derivative, which could offer insights into the molecular conformation and potential intermolecular interactions of the compound .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, depending on their functional groups and molecular structure. The papers provided do not detail specific reactions for the target compound, but they do describe the synthesis and reactivity of similar compounds, which could suggest possible reactions that the target compound might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. While the papers do not provide specific data on the target compound, they do discuss the properties of related compounds, which can be used to infer the properties of the compound .

Applications De Recherche Scientifique

Anion Tuning in Hydrogels

1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acids, with the gel's properties depending on the anion. This illustrates the potential for tuning physical properties of similar urea derivatives for various applications (Lloyd & Steed, 2011).

Enantioselective Anion Receptors

Non-racemic atropisomeric 1-(2-(4-methyl-2-thioxothiazol-3(2H)-yl)phenyl)-3-(hetero)aryl-(thio)ureas have been studied as enantioselective anion receptors. This highlights the potential use of similar urea compounds in chiral recognition and separation processes (Roussel et al., 2006).

Soluble Epoxide Hydrolase Inhibition

Ureas containing 1,3,5-trisubstituted pyrazole have shown inhibitory activity towards human soluble epoxide hydrolase, suggesting their potential in developing therapeutic agents (D’yachenko et al., 2019).

Cytokinin-like Activity in Plant Biology

Urea derivatives like N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ) are known for cytokinin-like activity, influencing plant cell division and differentiation. This suggests applications in agriculture and plant biotechnology (Ricci & Bertoletti, 2009).

Antibacterial and Anticancer Properties

Novel heterocyclic compounds containing urea derivatives have been synthesized and evaluated for antibacterial and anticancer activities, indicating the potential of urea-based compounds in pharmaceutical research (Azab, Youssef, & El-Bordany, 2013).

Anti-Acetylcholinesterase Activity

Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been assessed for antiacetylcholinesterase activity, relevant in the treatment of neurodegenerative diseases like Alzheimer's (Vidaluc et al., 1995).

Potential Anticancer Agents

1-Aryl-3-(2-chloroethyl) ureas exhibit cytotoxicity against human adenocarcinoma cells, underlining their potential as anticancer agents (Gaudreault et al., 1988).

Propriétés

IUPAC Name |

1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c1-18-13(10-4-5-10)7-11(17-18)8-15-14(19)16-9-12-3-2-6-20-12/h2-3,6-7,10H,4-5,8-9H2,1H3,(H2,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAGJAPVOGXNBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)NCC2=CC=CS2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2519395.png)

![methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2519400.png)

![1-{2-Bromo-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride](/img/structure/B2519402.png)